(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
Brand Name: Vulcanchem
CAS No.: 119206-62-1
VCID: VC20830619
InChI: InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
Molecular Formula: C25H41F7O5
Molecular Weight: 554.6 g/mol

(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate

CAS No.: 119206-62-1

Cat. No.: VC20830619

Molecular Formula: C25H41F7O5

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate - 119206-62-1

Specification

CAS No. 119206-62-1
Molecular Formula C25H41F7O5
Molecular Weight 554.6 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate
Standard InChI InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1
Standard InChI Key JFMAWTVFERLZEZ-OAQYLSRUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
SMILES CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator